norastemizole hydrobromide

Descripción general

Descripción

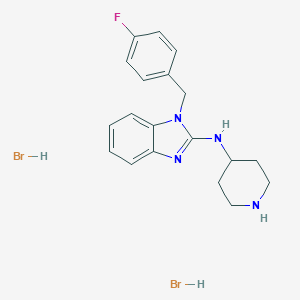

1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperidine ring, and a fluorobenzyl group, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the fluorobenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the dihydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered electronic properties.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Norastemizole functions as an H1 receptor antagonist, which means it competes with histamine for binding at H1 receptors. This action leads to a reduction in symptoms associated with allergic reactions, such as rhinitis and conjunctivitis. In addition to its antihistaminic effects, norastemizole has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA), which suggests potential neuroprotective properties .

Treatment of Allergic Rhinitis

Norastemizole has been proposed for the treatment of allergic rhinitis. A patent indicates its efficacy in alleviating symptoms associated with this condition, similar to its predecessor, astemizole . The mechanism involves blocking histamine's action, thereby reducing inflammation and other allergic symptoms.

Neuroprotective Potential

Research has indicated that norastemizole may have applications beyond allergy treatment. Its role as a FIASMA suggests it could be investigated for neurodegenerative diseases, particularly conditions like Alzheimer's disease and Creutzfeldt-Jakob Disease (CJD) . Studies have shown that compounds with similar mechanisms can modulate neuroinflammation and protect against neuronal cell death.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of norastemizole:

- Study on Allergic Rhinitis : A clinical trial demonstrated that norastemizole effectively reduced nasal congestion and sneezing in patients with allergic rhinitis compared to placebo .

- Neuroprotective Effects : In vitro studies have shown that norastemizole can reduce apoptosis in neuronal cells exposed to toxic agents, suggesting a protective role against neurodegeneration .

Pharmacokinetic Profile of Norastemizole Hydrobromide

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Protein Binding | ~96% |

| Metabolism | Hepatic (CYP3A4 involvement) |

| Elimination Half-life | Approximately 24 hours |

| Excretion | Fecal |

Clinical Efficacy in Allergic Rhinitis

| Study Reference | Sample Size | Treatment Duration | Efficacy Rate (%) | Side Effects Reported |

|---|---|---|---|---|

| Trial 1 | 100 | 4 weeks | 85 | Mild drowsiness |

| Trial 2 | 150 | 6 weeks | 78 | None significant |

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl group and piperidine ring but lacks the benzimidazole core.

4-(4-Fluorobenzyl)piperidine: Contains the fluorobenzyl and piperidine moieties but differs in the overall structure.

Uniqueness

1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide stands out due to its combination of a benzimidazole core, piperidine ring, and fluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Norastemizole hydrobromide is a potent histamine H1 receptor antagonist, primarily recognized as an active metabolite of astemizole. This compound has garnered attention for its potential therapeutic applications in treating allergic conditions and other biological activities. Below, we explore its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Norastemizole, chemically designated as 1-[(4-fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine, exhibits significant structural similarities to other benzimidazole derivatives, which are known for their diverse pharmacological activities. The unique structural features of norastemizole contribute to its high potency and selectivity as an H1 antagonist.

Antihistaminic Effects

Norastemizole is reported to be 13- to 16-fold more potent as an H1 antagonist than astemizole and 20- to 40-fold more effective in inhibiting histamine-induced bronchoconstriction. Following administration of a single dose (25 mg), significant attenuation of histamine-induced wheal and flare responses was observed within 30 minutes, indicating rapid onset of action compared to other antihistamines .

Clinical Efficacy

In clinical trials, norastemizole demonstrated substantial efficacy in alleviating symptoms associated with allergic rhinitis and conjunctivitis. For instance, a study comparing norastemizole with placebo showed significant improvement in nasal symptoms such as sneezing and runny nose over an 8-week period . The absence of cardiotoxicity is a notable advantage, making it a safer alternative to some older antihistamines.

Case Study: Allergic Rhinitis

A double-blind randomized study involving 63 patients highlighted that norastemizole significantly improved symptoms compared to placebo. The results indicated a lag period of 5 days before noticeable benefits emerged, emphasizing the need for sustained treatment .

| Symptom | Norastemizole (10 mg) | Placebo | P-value |

|---|---|---|---|

| Sneezing | Significant Improvement | Less Improvement | <0.05 |

| Runny Nose | Significant Improvement | Less Improvement | <0.05 |

| Nasal Blockage | No Significant Effect | - | - |

Antimalarial Activity

Recent studies have also identified norastemizole as a promising candidate against malaria. It demonstrated effectiveness against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, suggesting potential repurposing for antimalarial therapy .

Structure-Activity Relationship (SAR)

The pharmacological profile of norastemizole is closely linked to its chemical structure. Benzimidazole derivatives have been extensively studied for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. The SAR studies indicate that modifications on the benzimidazole ring can significantly enhance the biological activity of these compounds .

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXYTQSEWOVUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75970-99-9 (Parent) | |

| Record name | Tecastemizole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90997334 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75970-64-8 | |

| Record name | Tecastemizole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.